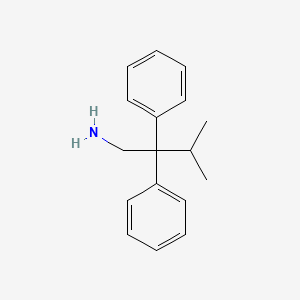
3-Methyl-2,2-diphenylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2,2-diphenylbutan-1-amine: is an organic compound with the molecular formula C₁₇H₂₁N It is a derivative of butan-1-amine, where the butane chain is substituted with a methyl group at the third position and two phenyl groups at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,2-diphenylbutan-1-amine can be achieved through several methods. One common approach involves the alkylation of 2,2-diphenylbutan-1-amine with a methylating agent. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of a methylating agent like methyl iodide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-Methyl-2,2-diphenylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
3-Methyl-2,2-diphenylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Methyl-2,2-diphenylbutan-1-amine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The compound may also interact with cell membranes, affecting their permeability and function.
類似化合物との比較
2,2-Diphenylbutan-1-amine: Lacks the methyl group at the third position, resulting in different chemical and biological properties.
3-Methyl-2-phenylbutan-1-amine: Contains only one phenyl group, leading to variations in reactivity and applications.
2,2-Diphenylpropylamine: Has a shorter carbon chain, affecting its physical and chemical characteristics.
Uniqueness: 3-Methyl-2,2-diphenylbutan-1-amine is unique due to the presence of both a methyl group and two phenyl groups, which confer distinct steric and electronic effects. These structural features influence its reactivity, making it a valuable compound for specific synthetic and research applications.
特性
CAS番号 |
7475-70-9 |
|---|---|
分子式 |
C17H21N |
分子量 |
239.35 g/mol |
IUPAC名 |
3-methyl-2,2-diphenylbutan-1-amine |
InChI |
InChI=1S/C17H21N/c1-14(2)17(13-18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14H,13,18H2,1-2H3 |
InChIキー |
SHBOGGPYYORYMK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CN)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















